molecular formula C28H31NO6 B14956503 4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

4-[[[2-(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

Cat. No.: B14956503
M. Wt: 477.5 g/mol
InChI Key: MYGUIHMKFFPJNA-UHFFFAOYSA-N
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Description

4-({2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is a complex organic compound that features a chromen-2-one (coumarin) core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Benzylation and Dimethylation: The chromen-2-one core is then benzylated and dimethylated using appropriate reagents such as benzyl chloride and methyl iodide in the presence of a base like potassium carbonate.

    Acetylation and Amidation: The benzylated and dimethylated chromen-2-one is then reacted with acetic anhydride to form the acetylated product, which is subsequently converted to the acetamido derivative through amidation.

    Cyclohexane Carboxylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dihydrochromen-2-one derivatives.

    Substitution: Various substituted acetamido derivatives.

Scientific Research Applications

4-({2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways due to its chromen-2-one core.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may inhibit the synthesis of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)methylbenzoic acid
  • **Isopropyl (3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate

Uniqueness

4-({2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is unique due to the presence of the cyclohexane carboxylic acid group, which imparts distinct physicochemical properties and potential biological activities compared to its analogs.

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

4-[[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C28H31NO6/c1-17-22-12-13-24(34-16-25(30)29-15-20-8-10-21(11-9-20)27(31)32)18(2)26(22)35-28(33)23(17)14-19-6-4-3-5-7-19/h3-7,12-13,20-21H,8-11,14-16H2,1-2H3,(H,29,30)(H,31,32)

InChI Key

MYGUIHMKFFPJNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC3CCC(CC3)C(=O)O)CC4=CC=CC=C4

Origin of Product

United States

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